(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including a furan ring, a pyridopyrimidine core, a thiazolidinone ring, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyridopyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.
Introduction of the furan-2-ylmethylamino group: This step may involve nucleophilic substitution reactions where a furan-2-ylmethylamine reacts with the pyridopyrimidine core.
Formation of the thiazolidinone ring: This can be synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Final assembly: The final compound is formed by coupling the intermediate products through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule, especially at the furan and pyridopyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group may yield sulfoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases. Its multiple functional groups allow for diverse interactions with biological targets.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
Molecular Formula |
C23H22N4O4S2 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O4S2/c1-14-6-7-19-25-20(24-11-15-4-2-8-30-15)17(21(28)26(19)12-14)10-18-22(29)27(23(32)33-18)13-16-5-3-9-31-16/h2,4,6-8,10,12,16,24H,3,5,9,11,13H2,1H3/b18-10- |
InChI Key |
MZTUTIVENVQEPT-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=CO5)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=CO5)C=C1 |
Origin of Product |
United States |
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